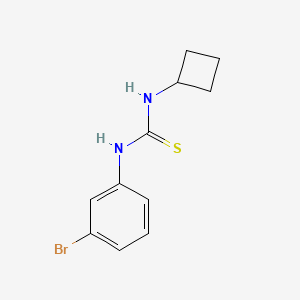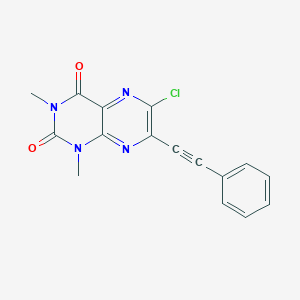
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chloro group, a phenylethynyl group, and two methyl groups attached to the pteridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylethynyl group: This step involves a Sonogashira coupling reaction between a halogenated pteridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its pteridine core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity to certain targets, while the pteridine core can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-6-chloro-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Characterized by the presence of a chloro group and a phenylethynyl group.
1,3-Dimethyl-6-chloro-7-(phenyl)pteridine-2,4(1H,3H)-dione: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1,3-Dimethyl-6-bromo-7-(phenylethynyl)pteridine-2,4(1H,3H)-dione: Contains a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylethynyl group enhances its potential for interactions with molecular targets, while the chloro group provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
880255-08-3 |
|---|---|
Molekularformel |
C16H11ClN4O2 |
Molekulargewicht |
326.74 g/mol |
IUPAC-Name |
6-chloro-1,3-dimethyl-7-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H11ClN4O2/c1-20-14-12(15(22)21(2)16(20)23)19-13(17)11(18-14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
GROHQOZVNLGQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=C(N=C2C(=O)N(C1=O)C)Cl)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



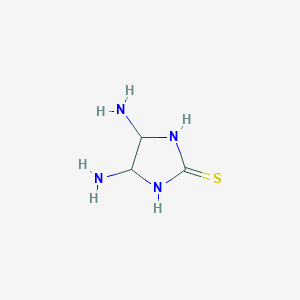
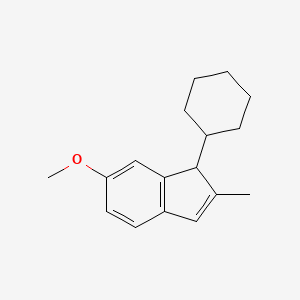
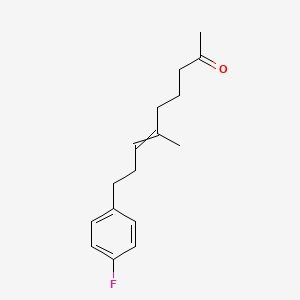
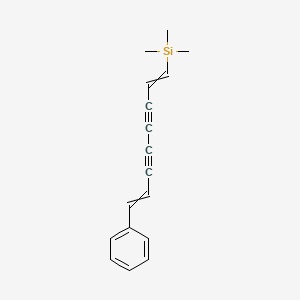
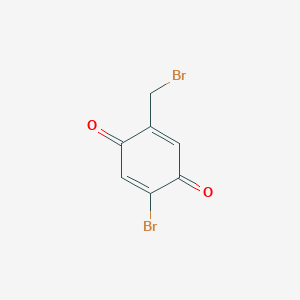
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
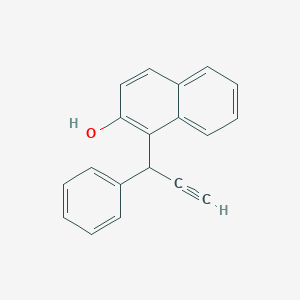
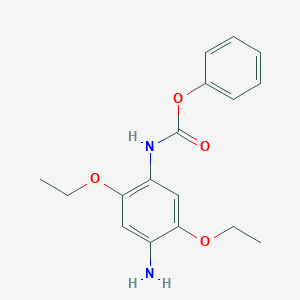

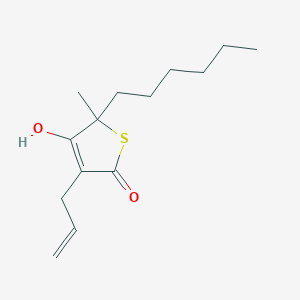
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
